N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
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Overview
Description
N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide is a synthetic organic compound that features a thiazole ring, a fluorobenzyl group, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under acidic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where 4-fluorobenzylamine reacts with an appropriate electrophile.
Coupling with Methoxybenzamide: The final step involves coupling the thiazole derivative with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. The thiazole ring and fluorobenzyl group are known to interact with biological targets, making this compound a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may act as an anti-inflammatory or anticancer agent, depending on its interaction with specific molecular targets.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites, inhibiting enzyme activity, while the fluorobenzyl group enhances binding affinity through hydrophobic interactions. The methoxybenzamide moiety may contribute to the overall stability and solubility of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-((4-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
- N-(4-(2-((4-bromobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
Uniqueness
Compared to similar compounds, N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide is unique due to the presence of the fluorine atom in the benzyl group. Fluorine atoms can significantly alter the biological activity and pharmacokinetic properties of a compound, often enhancing its metabolic stability and binding affinity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[4-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S/c1-27-17-8-4-14(5-9-17)19(26)24-20-23-16(12-28-20)10-18(25)22-11-13-2-6-15(21)7-3-13/h2-9,12H,10-11H2,1H3,(H,22,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWICARRKMRNSMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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